A Guide to the Structural Elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride: A Methodical Approach
A Guide to the Structural Elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol Hydrochloride: A Methodical Approach
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical walkthrough for the structural elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, a novel piperidine derivative. The methodologies outlined herein are designed to provide a robust and self-validating framework for researchers, scientists, and drug development professionals. By integrating foundational spectroscopic principles with field-proven insights, this document will detail a systematic approach to confirming the molecular architecture of this compound, ensuring both scientific integrity and a high degree of confidence in the final structural assignment.
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the precise characterization of its derivatives a critical task.[1] This guide will navigate through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to assemble a complete and validated structural picture.
Predicted Molecular Structure and Properties
Before delving into the analytical methodologies, it is essential to establish the predicted structure and fundamental properties of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| Monoisotopic Mass | 243.1026 Da |
| Key Structural Features | - Substituted benzene ring - Piperidine ring - Primary alcohol (hydroxymethyl group) - Secondary alcohol (on the piperidine ring) - Tertiary amine (within the piperidine ring, protonated as a hydrochloride salt) |
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and only through their combined interpretation can a definitive structure be proposed. The workflow presented here follows a logical progression, starting with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement data.
Part 1: Infrared (IR) Spectroscopy - Identifying the Functional Groups
Expertise & Experience: IR spectroscopy serves as an excellent initial analytical step. It is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying the types of chemical bonds present. For 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, we expect to see characteristic absorption bands corresponding to the hydroxyl, aromatic, and amine salt functionalities.
Trustworthiness: The presence or absence of key functional group absorptions provides a foundational check of the synthesized material. For instance, the absence of a strong carbonyl (C=O) stretch would rule out potential ketone byproducts from the synthesis of the piperidin-4-ol moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-3400 | Strong, Broad | O-H Stretch | Indicative of the two hydroxyl groups (primary and secondary alcohols), broadened due to hydrogen bonding.[2][3] |
| ~3050-3010 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the piperidine ring. |
| ~2700-2400 | Broad | N⁺-H Stretch | Characteristic of the protonated tertiary amine (hydrochloride salt). |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Further evidence for the benzene ring.[2] |
| ~1050-1150 | Strong | C-O Stretch | A strong band in this region is expected for the C-O bonds of the primary and secondary alcohols.[4] |
| ~750 | Strong | Ortho-disubstituted Benzene Bend | A strong out-of-plane bending band in this region is characteristic of 1,2-disubstitution on a benzene ring. |
Part 2: Mass Spectrometry - Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[5] For our target molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it is likely to produce an abundant protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular formula.[6]
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. This provides a stringent validation of the predicted molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), and their mass-to-charge ratio (m/z) is measured.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.[7]
Expected Mass Spectrometry Data
| m/z (predicted) | Ion | Rationale |
| 222.1494 | [M+H]⁺ of free base | The observed mass in positive ion mode ESI will correspond to the free base (C₁₂H₁₇NO₂) plus a proton. The hydrochloride salt will dissociate in solution. |
Predicted Fragmentation Pathway
The fragmentation of piperidine derivatives in tandem MS is often initiated at the nitrogen atom and can involve ring-opening or cleavage of substituents.[1][7]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[9] A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Trustworthiness: The self-consistency of the data obtained from multiple NMR experiments provides a high level of confidence in the final structure. For example, a correlation observed in a 2D COSY experiment (connecting neighboring protons) should be supported by correlations in HSQC and HMBC experiments (connecting protons to their directly attached and long-range carbons, respectively).[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard (e.g., TMS) may be added.
-
1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: A series of 2D experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.1 | m | 4H | Ar-H | Protons on the substituted benzene ring. |
| ~5.0-4.8 | br s | 2H | OH | Exchangeable protons from the two hydroxyl groups. |
| ~4.5 | s | 2H | Ar-CH₂-OH | Methylene protons of the hydroxymethyl group. |
| ~3.8 | m | 1H | CH-OH | Proton on the carbon bearing the hydroxyl group in the piperidine ring. |
| ~3.5-3.2 | m | 2H | N-CH₂ (axial) | Axial protons on the carbons adjacent to the nitrogen. |
| ~3.0-2.8 | m | 2H | N-CH₂ (equatorial) | Equatorial protons on the carbons adjacent to the nitrogen. |
| ~2.0-1.8 | m | 2H | CH₂ (axial) | Axial protons on the other carbons of the piperidine ring. |
| ~1.7-1.5 | m | 2H | CH₂ (equatorial) | Equatorial protons on the other carbons of the piperidine ring. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~155 | No peak | Ar-C (quaternary) | Aromatic carbon attached to the piperidine nitrogen. |
| ~130-125 | CH | Ar-CH | Aromatic carbons with attached protons. |
| ~120 | No peak | Ar-C (quaternary) | Aromatic carbon attached to the hydroxymethyl group. |
| ~65 | CH | CH-OH | Carbon of the secondary alcohol in the piperidine ring.[3] |
| ~60 | CH₂ | Ar-CH₂-OH | Carbon of the primary alcohol. |
| ~55 | CH₂ | N-CH₂ | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~35 | CH₂ | CH₂ | Other carbons in the piperidine ring. |
Key 2D NMR Correlations
-
COSY: Correlations are expected between the protons on the piperidine ring, forming a distinct spin system.
-
HSQC: Will directly link each proton signal to its corresponding carbon signal.
-
HMBC: Crucial for establishing the connectivity between the phenyl ring, the hydroxymethyl group, and the piperidine ring. For example, a correlation from the Ar-CH₂ protons to the quaternary aromatic carbon attached to the nitrogen would confirm the substitution pattern.
Conclusion
The structural elucidation of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride requires a systematic and multi-technique approach. By integrating the data from IR, HRMS, and a comprehensive suite of NMR experiments, a scientifically sound and validated chemical structure can be confidently assigned. This guide provides the strategic framework and technical insights necessary for researchers to successfully navigate this process, ensuring the integrity and accuracy of their findings in the pursuit of novel pharmaceutical agents.
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